
3-Chloro-2,2,3-trimethyl-hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,2,3-trimethyl-hexane is an organic compound belonging to the class of alkanes It is a branched alkane with a chlorine atom attached to the third carbon of the hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2,2,3-trimethyl-hexane can be synthesized through the chlorination of 2,2,3-trimethyl-hexane. The reaction typically involves the use of chlorine gas (Cl₂) under controlled conditions, such as in the presence of ultraviolet light or a radical initiator, to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient chlorination.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,2,3-trimethyl-hexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). These reactions typically occur under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination, resulting in the formation of alkenes.
Major Products
Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination: The major product is an alkene, such as 2,2,3-trimethyl-1-hexene.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,2,3-trimethyl-hexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of halogenated alkanes with biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,2,3-trimethyl-hexane in chemical reactions involves the formation of a carbocation intermediate during substitution reactions. The chlorine atom, being electronegative, can stabilize the carbocation, facilitating the reaction. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3-Trimethyl-hexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2,2-dimethyl-pentane: Similar structure but with a shorter carbon chain.
3-Chloro-2,2,4-trimethyl-pentane: Similar structure but with different branching.
Uniqueness
3-Chloro-2,2,3-trimethyl-hexane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
102449-95-6 |
|---|---|
Molekularformel |
C9H19Cl |
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
3-chloro-2,2,3-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-6-7-9(5,10)8(2,3)4/h6-7H2,1-5H3 |
InChI-Schlüssel |
QJQYBBVCLQUTIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


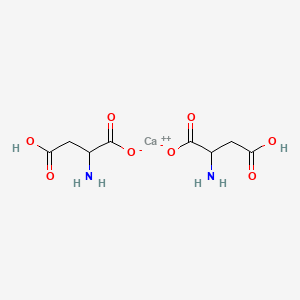
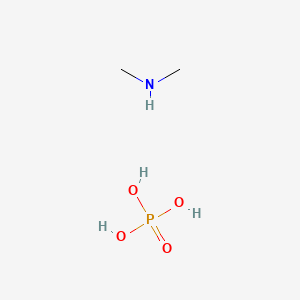


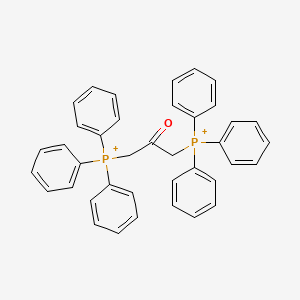
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)


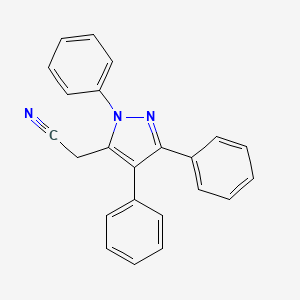
![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)

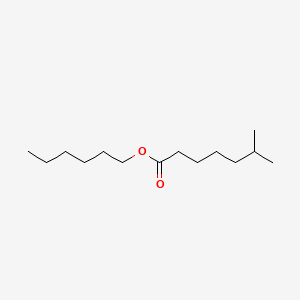
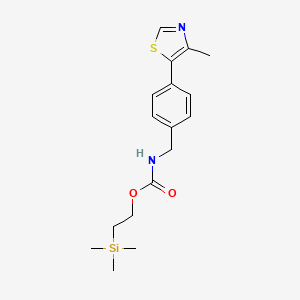
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)
